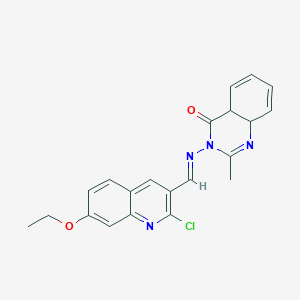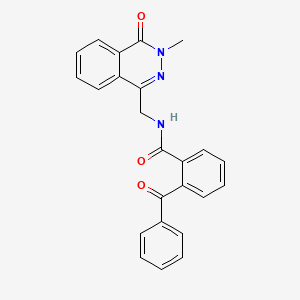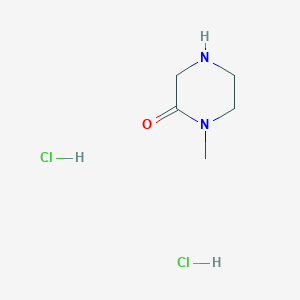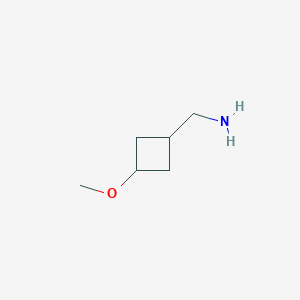![molecular formula C14H15BrN2O3S2 B2984345 3-Bromo-4-[1-(5-methylthiophen-2-yl)sulfonylpyrrolidin-3-yl]oxypyridine CAS No. 2380096-77-3](/img/structure/B2984345.png)
3-Bromo-4-[1-(5-methylthiophen-2-yl)sulfonylpyrrolidin-3-yl]oxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4-[1-(5-methylthiophen-2-yl)sulfonylpyrrolidin-3-yl]oxypyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as B-973, and it belongs to the class of pyridine derivatives.
作用機序
The mechanism of action of B-973 involves its interaction with the dopamine and norepinephrine transporters. B-973 acts as a reuptake inhibitor, which means that it prevents the reuptake of dopamine and norepinephrine into the presynaptic neuron. This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, leading to increased neurotransmission.
Biochemical and Physiological Effects:
B-973 has been shown to have several biochemical and physiological effects. It has been shown to increase dopamine and norepinephrine levels in the brain, leading to increased alertness, attention, and focus. B-973 has also been shown to increase heart rate and blood pressure, which can be beneficial in some cases but can also lead to adverse effects in others.
実験室実験の利点と制限
One of the significant advantages of using B-973 in lab experiments is its potency and selectivity. B-973 has been shown to have a high affinity for the dopamine and norepinephrine transporters, making it a potent and selective reuptake inhibitor. However, one of the limitations of using B-973 is its potential for abuse and addiction. Therefore, caution should be taken when using B-973 in lab experiments.
将来の方向性
There are several future directions for the research on B-973. One of the significant areas of research is the development of new drugs based on the structure of B-973. Researchers are also studying the potential of B-973 in the treatment of other neurological disorders such as depression and anxiety. Additionally, researchers are studying the long-term effects of B-973 on the brain and its potential for addiction.
Conclusion:
In conclusion, B-973 is a chemical compound that has shown significant potential in various fields of scientific research. Its potency and selectivity make it an attractive compound for lab experiments, and its potential applications in the treatment of neurological disorders make it a promising compound for drug development. However, caution should be taken when using B-973 due to its potential for abuse and addiction. Further research is needed to fully understand the effects of B-973 on the brain and its potential for long-term use.
合成法
The synthesis of B-973 involves a series of steps that require specific reagents and conditions. The first step involves the reaction of 3-bromo-4-nitropyridine with 1-(5-methylthiophen-2-yl)sulfonylpyrrolidine in the presence of a base such as potassium carbonate. This reaction results in the formation of the intermediate 3-bromo-4-[1-(5-methylthiophen-2-yl)sulfonylpyrrolidin-3-yl]nitropyridine. The second step involves the reduction of the nitro group to an amine group using a reducing agent such as sodium dithionite. This reaction results in the formation of B-973.
科学的研究の応用
B-973 has shown potential applications in various fields of scientific research. One of the significant areas of research is in the field of neuroscience. B-973 has been studied for its effects on the central nervous system and its potential as a treatment for neurological disorders such as attention deficit hyperactivity disorder (ADHD). B-973 has also been studied for its potential as a cognitive enhancer and its effects on memory and learning.
特性
IUPAC Name |
3-bromo-4-[1-(5-methylthiophen-2-yl)sulfonylpyrrolidin-3-yl]oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O3S2/c1-10-2-3-14(21-10)22(18,19)17-7-5-11(9-17)20-13-4-6-16-8-12(13)15/h2-4,6,8,11H,5,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTLOTWSKQMHDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCC(C2)OC3=C(C=NC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-[1-(5-methylthiophen-2-yl)sulfonylpyrrolidin-3-yl]oxypyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)acetamide](/img/structure/B2984263.png)




![5-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2984272.png)

![2-(2,4-Dichlorophenyl)-3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B2984279.png)
![(E)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2984280.png)

![2-(((6-((Hydroxyimino)ethyl)benzo[3,4-D]1,3-dioxolen-5-YL)amino)methylene)indane-1,3-dione](/img/structure/B2984284.png)
![8-Bromo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2984285.png)
![2-((2,4-Difluorophenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2984286.png)